1-Octadecanethiol

Description

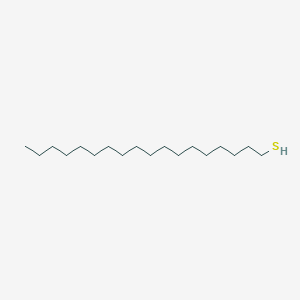

Structure

2D Structure

Properties

IUPAC Name |

octadecane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJAOYSPHSNGHNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3(CH2)17SH, Array, C18H38S | |

| Record name | 1-OCTADECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-OCTADECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1622 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062686 | |

| Record name | 1-Octadecanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-octadecanethiol appears as white powder with an extremely unpleasant smell. May be harmful by ingestion, inhalation or through skin contact. Eye, skin and respiratory irritant., Greasy, white semi-solid with a disagreeable, offensive odor; [CHEMINFO], OILY WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., Solid or liquid (above 77 °F). | |

| Record name | 1-OCTADECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Octadecanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/580 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-OCTADECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1622 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Octadecanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0469.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

185 °C, 185 °C c.c. | |

| Record name | 1-Octadecanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/580 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-OCTADECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1622 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NIOSH, 2023), Solubility in water: none, Insoluble | |

| Record name | 1-OCTADECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-OCTADECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1622 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Octadecanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0469.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.85 (NIOSH, 2023) - Less dense than water; will float, Relative density (water = 1): 0.85, 0.85 | |

| Record name | 1-OCTADECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-OCTADECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1622 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Octadecanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0469.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

CAS No. |

2885-00-9, 17322-94-0 | |

| Record name | 1-OCTADECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Octadecanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2885-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Octadecyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002885009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC11886 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octadecanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octadecanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-OCTADECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1622 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

77 °F (NIOSH, 2023), 24-31 °C, 77 °F | |

| Record name | 1-OCTADECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-OCTADECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1622 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Octadecanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0469.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Octadecanethiol: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octadecanethiol (ODT), a long-chain alkanethiol, is a pivotal molecule in the fields of surface science, nanotechnology, and materials science. Its molecular structure, comprising a long hydrophobic alkyl chain and a sulfur-containing thiol headgroup, allows for the formation of highly ordered, self-assembled monolayers (SAMs) on various metallic surfaces. This unique characteristic has led to its widespread use in modifying surface properties, functionalizing nanoparticles, and developing advanced materials for a range of applications, including biosensing, electronics, and drug delivery. This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental protocols related to this compound.

Chemical Structure and Identification

This compound is an organic compound with the chemical formula CH₃(CH₂)₁₇SH. The molecule consists of an 18-carbon alkyl chain attached to a thiol functional group (-SH).

| Identifier | Value |

| Chemical Formula | C₁₈H₃₈S[1] |

| Molecular Weight | 286.56 g/mol [2][3] |

| CAS Number | 2885-00-9[2][3] |

| Synonyms | Stearyl mercaptan, Octadecyl mercaptan, n-Octadecyl mercaptan, 1-Mercaptooctadecane[1][4] |

Physicochemical Properties

This compound is a white, waxy solid with a characteristic strong and unpleasant odor.[1] Its physical and chemical properties are summarized in the tables below.

Physical Properties

| Property | Value |

| Appearance | White to off-white crystalline solid or powder[1] |

| Melting Point | 29-34 °C (84-93 °F)[1] |

| Boiling Point | 204-210 °C (399-410 °F) at 11 mmHg[3] |

| Density | 0.847 g/mL at 25 °C[3] |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents like ethanol, toluene, and chloroform. |

| Vapor Pressure | <0.5 hPa at 20 °C |

Chemical Properties

| Property | Description |

| Reactivity | The thiol group is the most reactive part of the molecule, readily forming a strong covalent bond with noble metal surfaces, particularly gold, through a thiol-gold linkage (Au-S).[5] |

| Stability | Stable under normal conditions. |

| Incompatibilities | Incompatible with strong oxidizing agents, strong bases, and reactive metals. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the formation and characterization of self-assembled monolayers.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 1-bromooctadecane with a sulfur source, such as thiourea, followed by hydrolysis.

Materials:

-

1-Bromooctadecane

-

Thiourea

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Thiouronium Salt Formation: Dissolve 1-bromooctadecane and a molar equivalent of thiourea in ethanol. Reflux the mixture for several hours. The thiouronium salt will precipitate upon cooling.

-

Hydrolysis: Collect the precipitate by filtration and resuspend it in an aqueous solution of sodium hydroxide. Heat the mixture to hydrolyze the thiouronium salt to this compound.

-

Acidification and Extraction: Acidify the reaction mixture with hydrochloric acid. Extract the product into diethyl ether.

-

Drying and Purification: Wash the ether extract with water and brine. Dry the organic layer over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation. The crude product can be further purified by distillation under reduced pressure or recrystallization.

Formation of Self-Assembled Monolayers (SAMs) on a Gold Surface

The formation of a this compound SAM on a gold surface is a spontaneous process driven by the strong affinity of sulfur for gold.

Materials:

-

Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

-

This compound

-

Absolute ethanol (spectroscopic grade)

-

Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

-

Deionized water

-

Nitrogen gas

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrate in piranha solution for 10-15 minutes to remove organic contaminants. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Rinse the substrate thoroughly with deionized water and then with absolute ethanol.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

-

SAM Formation:

-

Prepare a 1 mM solution of this compound in absolute ethanol.

-

Immerse the clean, dry gold substrate into the thiol solution.

-

Allow the self-assembly process to proceed for 18-24 hours at room temperature in a covered container to prevent solvent evaporation and contamination.

-

-

Rinsing and Drying:

-

Remove the substrate from the thiol solution.

-

Rinse the substrate thoroughly with absolute ethanol to remove any non-covalently bound molecules.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

Characterization of this compound SAMs

The quality and properties of the formed SAMs can be assessed using various surface-sensitive techniques.

1. Contact Angle Goniometry:

-

Principle: Measures the contact angle of a liquid droplet on the surface, which indicates the surface's hydrophobicity. A well-ordered ODT SAM should be highly hydrophobic.

-

Procedure:

-

Place the SAM-coated substrate on the goniometer stage.

-

Dispense a small droplet (typically 1-5 µL) of deionized water onto the surface.

-

Capture an image of the droplet and use software to measure the angle between the substrate and the tangent of the droplet at the three-phase contact line.

-

A high contact angle (>110°) is indicative of a well-formed, dense ODT monolayer.

-

2. Spectroscopic Ellipsometry:

-

Principle: Measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films.

-

Procedure:

-

Obtain a reference spectrum from the bare gold substrate.

-

Measure the ellipsometric parameters (Ψ and Δ) for the SAM-coated substrate over a range of wavelengths and angles of incidence.

-

Model the data using appropriate software, typically assuming a Cauchy model for the organic layer, to determine the thickness of the ODT monolayer. The expected thickness is around 2.1-2.5 nm.

-

3. Atomic Force Microscopy (AFM):

-

Principle: A sharp tip is scanned across the surface to generate a high-resolution topographical image. It can be used to assess the smoothness and homogeneity of the SAM.

-

Procedure:

-

Mount the SAM-coated substrate on the AFM stage.

-

Engage the AFM tip with the surface in tapping mode to minimize damage to the monolayer.

-

Scan the desired area and acquire the topography and phase images. A well-formed SAM will exhibit a smooth, uniform surface.

-

4. X-ray Photoelectron Spectroscopy (XPS):

-

Principle: Analyzes the elemental composition and chemical states of the surface by measuring the kinetic energy of photoelectrons emitted upon X-ray irradiation.

-

Procedure:

-

Place the SAM-coated substrate in the ultra-high vacuum chamber of the XPS instrument.

-

Acquire survey scans to identify the elements present on the surface.

-

Perform high-resolution scans of the C 1s, S 2p, and Au 4f regions. The presence of a strong S 2p signal confirms the presence of the thiol, and the binding energy can indicate the formation of a thiolate bond to the gold surface.

-

5. Fourier-Transform Infrared Spectroscopy (FTIR):

-

Principle: Measures the absorption of infrared radiation by the sample, providing information about the vibrational modes of the molecules and thus their orientation and packing.

-

Procedure:

-

Use a grazing angle reflection-absorption setup for enhanced sensitivity to the monolayer.

-

Acquire a background spectrum from a bare gold substrate.

-

Acquire the spectrum of the SAM-coated substrate.

-

Analyze the positions and intensities of the C-H stretching modes (around 2850-2960 cm⁻¹) to assess the order and packing of the alkyl chains.

-

Applications in Nanotechnology and Drug Delivery

This compound is extensively used to functionalize nanoparticles, particularly gold nanoparticles (AuNPs), to improve their stability, solubility, and biocompatibility. The hydrophobic nature of the ODT monolayer can be utilized to create drug delivery vehicles for hydrophobic drugs.

Functionalization of Gold Nanoparticles

Procedure:

-

Synthesis of AuNPs: Synthesize gold nanoparticles using a standard method, such as the citrate reduction of chloroauric acid.

-

Ligand Exchange: Add a solution of this compound in a suitable solvent (e.g., ethanol) to the AuNP colloid.

-

Incubation: Allow the mixture to stir for several hours to facilitate the exchange of the citrate ligands with this compound on the nanoparticle surface.

-

Purification: Purify the ODT-functionalized AuNPs by centrifugation and washing with ethanol to remove excess thiol and displaced ligands.

Role in Drug Delivery

The hydrophobic shell created by the ODT monolayer on nanoparticles can serve as a reservoir for hydrophobic drugs. This approach can enhance the solubility and bioavailability of such drugs. Furthermore, the surface of the ODT layer can be further modified to attach targeting ligands for site-specific drug delivery.

Safety and Handling

This compound has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.[1] It is a skin and eye irritant.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and indispensable molecule in surface science and nanotechnology. Its ability to form well-ordered self-assembled monolayers provides a powerful tool for tailoring the properties of surfaces and nanoparticles. The experimental protocols outlined in this guide offer a foundation for researchers and scientists to effectively utilize this compound in a variety of applications, from fundamental surface studies to the development of advanced drug delivery systems. A thorough understanding of its properties and handling requirements is crucial for its safe and effective use in the laboratory.

References

1-Octadecanethiol CAS number and safety data sheet

This guide provides comprehensive information on 1-Octadecanethiol, tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, safety data, and other technical specifications.

Chemical Identity:

-

Chemical Name: this compound[1]

-

Synonyms: n-Octadecyl mercaptan, Octadecyl mercaptan, Stearyl mercaptan, 1-Mercaptooctadecane[1][2]

-

CAS Number: 2885-00-9[1]

-

Molecular Weight: 286.56 g/mol

Safety Data Sheet Summary

The following sections summarize the key safety information for this compound, compiled from various safety data sheets.

1. Hazards Identification:

-

GHS Classification: Skin irritation (Category 2), Acute aquatic toxicity (Category 1).

-

Signal Word: Warning

-

Hazard Statements: H315 (Causes skin irritation), H400 (Very toxic to aquatic life).[4]

-

Precautionary Statements: P264 (Wash skin thoroughly after handling), P273 (Avoid release to the environment), P280 (Wear protective gloves), P302 + P352 (IF ON SKIN: Wash with plenty of water), P332 + P313 (If skin irritation occurs: Get medical advice/attention), P362 + P364 (Take off contaminated clothing and wash it before reuse).[4]

-

Other Hazards: Has a strong, unpleasant odor (stench).[5][6] May cause long-lasting harmful effects to aquatic life.[5]

2. First-Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[5]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[5]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[5]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[5]

3. Fire-Fighting Measures:

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[5]

-

Unsuitable Extinguishing Media: No information available.[5]

-

Specific Hazards: Combustible.[7][8] Gives off irritating or toxic fumes (or gases) in a fire.[7]

4. Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Use in a well-ventilated area.[5][8]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[5] Store separately from strong oxidants, strong acids, bases, and strong reducing agents.[7][8]

5. Personal Protective Equipment:

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[5]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5]

-

Respiratory Protection: No protective equipment is needed under normal use conditions with adequate ventilation.[5]

Physical and Chemical Properties

| Property | Value | Source |

| Physical State | Solid, Oily white solid in various forms | [5][7] |

| Appearance | White | [5] |

| Odor | Stench, Characteristic | [5][6][7] |

| Melting Point | 25 - 35 °C / 77 - 95 °F | [5] |

| Boiling Point | 366 °C / 690.8 °F @ 760 mmHg | [5] |

| Flash Point | 185 °C / 365 °F | [5] |

| Solubility in Water | Insoluble | [2] |

| Density | 0.847 g/mL at 25 °C | [6][8] |

| Vapor Pressure | 4.59E-05 mmHg at 25 °C | [8] |

Experimental Workflow: Handling a this compound Spill

The following diagram outlines the general procedure for handling a small spill of this compound in a laboratory setting.

Caption: Workflow for handling a this compound spill.

References

- 1. This compound [webbook.nist.gov]

- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]

- 3. L04123.14 [thermofisher.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. chemicalsafety.ilo.org [chemicalsafety.ilo.org]

- 8. sincerechemical.com [sincerechemical.com]

An In-depth Technical Guide to the Synthesis and Purification of 1-Octadecanethiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary methods for the synthesis and purification of 1-octadecanethiol (C18H38S), a long-chain alkanethiol widely utilized in self-assembled monolayers, nanoparticle functionalization, and as a surface-protecting agent. This document details established experimental protocols, presents quantitative data in a clear, tabular format, and includes workflow diagrams to illustrate the procedural steps.

Synthesis of this compound

Two principal methods for the synthesis of this compound are prevalent in the literature: the reaction of a long-chain alkyl halide with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) under phase-transfer catalysis, and the reaction of an alkyl halide with thiourea followed by hydrolysis.

Synthesis via Phase-Transfer Catalysis with Sodium Hydrosulfide

This method involves the reaction of 1-chloro or 1-bromooctadecane with sodium hydrosulfide in a biphasic system, facilitated by a phase-transfer catalyst. The catalyst, typically a quaternary ammonium salt, transports the hydrosulfide anion from the aqueous phase to the organic phase to react with the alkyl halide.

A detailed experimental procedure for the synthesis of this compound from 1-chlorooctadecane is as follows[1]:

-

Reaction Setup: In a 1000 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 210 g of 1-chlorooctadecane, 200 g of chlorobenzene, 180 g of a 32% (by weight) aqueous solution of sodium bisulfide, and 6 g of tetrabutylammonium bromide.

-

Reaction Conditions: Heat the mixture to a temperature range of 65-70°C and maintain this temperature with stirring for 16 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The mixture will separate into an aqueous layer and an organic layer.

-

Isolation: Separate the organic layer, which contains the crude n-octadecanethiol. The weight of the organic layer obtained in one reported synthesis was 405 g[1].

Synthesis via the Thiourea Method

This classic method for thiol synthesis proceeds through the formation of a stable, crystalline S-alkylisothiouronium salt from the reaction of an alkyl halide (e.g., 1-bromooctadecane) with thiourea. This intermediate is then hydrolyzed under basic conditions to yield the thiol.

The following is a general procedure adaptable for the synthesis of this compound:

Part A: Formation of S-Octadecylisothiouronium Bromide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromooctadecane and a slight molar excess of thiourea in ethanol (95%).

-

Reaction Conditions: Heat the mixture to reflux with stirring for 3-4 hours. The S-octadecylisothiouronium bromide will precipitate from the solution upon cooling.

-

Isolation of Intermediate: Collect the crystalline intermediate by vacuum filtration and wash with a small amount of cold ethanol.

Part B: Hydrolysis to this compound

-

Reaction Setup: Place the S-octadecylisothiouronium bromide in a flask with a reflux condenser. Add a solution of sodium hydroxide (e.g., 10% aqueous solution).

-

Reaction Conditions: Heat the mixture to reflux with stirring for 2-3 hours.

-

Work-up: Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to a neutral or slightly acidic pH. The this compound will separate as an oily or solid layer.

-

Isolation: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic extract with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

Purification of this compound

Crude this compound often contains unreacted starting materials, by-products such as dioctadecyl sulfide, and residual solvent. The primary methods for purification are recrystallization and vacuum distillation. Commercially available this compound typically has a purity of 95-98% as determined by gas chromatography (GC)[2].

Recrystallization

Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

-

Solvent Selection: Based on the principle of "like dissolves like," and the long alkyl chain of this compound, non-polar to moderately polar solvents are suitable. Ethanol is a commonly used solvent for recrystallizing long-chain alkyl compounds. A solvent pair, such as hexane/acetone or hexane/ethyl acetate, can also be effective[3].

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot (near boiling) ethanol.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot solution to cool slowly to room temperature to promote the formation of large, pure crystals. Subsequently, cool the flask in an ice bath to maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Vacuum Distillation

Due to its high boiling point, this compound must be distilled under reduced pressure to prevent decomposition. Vacuum distillation is particularly useful for removing non-volatile impurities and by-products with significantly different boiling points.

-

Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum source with a pressure gauge.

-

Distillation: Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips. Gradually apply vacuum and then slowly heat the flask.

-

Fraction Collection: Collect the fraction that distills at the appropriate boiling point for the applied pressure. For this compound, the boiling point is reported as 204-210°C at 11 mmHg.

-

Completion: Once the desired fraction has been collected, discontinue heating, and allow the apparatus to cool to room temperature before releasing the vacuum.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C18H38S | [1] |

| Molecular Weight | 286.56 g/mol | [1] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 30-33 °C | |

| Boiling Point | 204-210 °C at 11 mmHg | |

| Density | 0.847 g/mL at 25 °C |

Table 2: Synthesis and Purity Data for this compound

| Parameter | Method | Details | Value | Reference(s) |

| Synthesis Yield | Phase-Transfer Catalysis | From 210 g of 1-chlorooctadecane | 405 g of organic layer containing the product | [1] |

| Commercial Purity (GC) | N/A | Purum grade | ≥95.0% | [2] |

| Commercial Purity (GC) | N/A | Standard grade | >97.0% | |

| Commercial Purity | N/A | High purity grade | 98% |

Conclusion

This guide has outlined the primary synthesis and purification methods for this compound, providing detailed experimental protocols and relevant quantitative data. The choice of synthesis method may depend on the availability of starting materials and desired scale, while the purification technique will be dictated by the nature of the impurities present in the crude product. For optimal results, careful execution of these procedures and appropriate analytical characterization of the final product are essential.

References

A Comprehensive Technical Guide to the Physical Properties of 1-Octadecanethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octadecanethiol (C18H38S), also known as stearyl mercaptan, is a long-chain aliphatic thiol. Its molecular structure, consisting of a lengthy hydrophobic 18-carbon chain and a reactive thiol (-SH) group, imparts unique physicochemical properties that are leveraged in a multitude of scientific and industrial applications. This technical guide provides an in-depth overview of the key physical properties of this compound, specifically its melting point and solubility, supported by detailed experimental protocols and structured data for ease of reference.

Core Physical Properties

The distinct physical characteristics of this compound are fundamental to its behavior in various systems. Its waxy, solid nature at room temperature and its solubility profile are critical parameters for its application in surface modification, nanotechnology, and as a reagent in organic synthesis.[1]

Data Presentation: Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound compiled from various sources.

| Property | Value | Source(s) |

| Melting Point | 24-31 °C | [2] |

| 30-33 °C | [3][4] | |

| 29-34 °C | [5] | |

| 77 °F (25 °C) | [2] | |

| Solubility | ||

| Water | Insoluble | [1][2][4][6][7] |

| Nonpolar Organic Solvents (e.g., hexane, benzene, toluene) | Soluble | [1][6] |

Experimental Protocols

Accurate determination of the physical properties of a compound like this compound is crucial for its application and for ensuring the reproducibility of experimental results. The following sections detail standardized methodologies for measuring its melting point and a general approach for determining its solubility.

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range.[8][9]

Principle: A small, finely powdered sample of the organic solid is heated slowly, and the temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[8]

-

Capillary tubes (sealed at one end)[10]

-

Thermometer[11]

-

Mortar and pestle (optional, for grinding the sample)[11]

Procedure:

-

Sample Preparation: A small amount of this compound is placed on a clean, dry surface and crushed into a fine powder. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 1-2 mm.[10][12]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in the heating block of a melting point apparatus or immersed in an oil bath within a Thiele tube.[8][10]

-

Heating: The sample is heated rapidly at first to determine an approximate melting point. The apparatus is then allowed to cool.[8] A second, more careful determination is performed with a fresh sample, heating slowly (approximately 2°C per minute) as the temperature approaches the approximate melting point.[8][9]

-

Observation and Recording: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has turned into a clear liquid (the end of melting) are recorded. This provides the melting point range.[11][12]

Determination of Solubility

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. For this compound, its long hydrocarbon chain dictates its solubility behavior.[6]

Principle: A known amount of the solute (this compound) is added to a known volume of a solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved solute is then determined.

Apparatus:

-

Vials or test tubes with secure caps

-

Constant temperature shaker or incubator

-

Analytical balance

-

Filtration system (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))

Procedure (General Approach):

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, hexane) in a sealed vial.

-

Equilibration: The vials are placed in a constant temperature shaker and agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: The vials are allowed to stand at the same constant temperature to allow any undissolved solid to settle.

-

Sample Collection and Filtration: A known volume of the supernatant is carefully withdrawn and immediately filtered through a syringe filter to remove any suspended solid particles.

-

Quantification: The concentration of this compound in the filtered solution is determined using a suitable analytical technique. For a volatile compound like this compound, GC-MS is often a preferred method. For less volatile thiols, HPLC with a suitable detector can be employed.[13] A calibration curve prepared with standard solutions of known concentrations is used to determine the concentration of the sample.

Visualizations

To aid in the conceptualization of the experimental workflow for determining the physical properties of this compound, the following diagram is provided.

Caption: Workflow for determining the physical properties of this compound.

References

- 1. CAS 2885-00-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C18H38S | CID 17905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-オクタデカンチオール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Octadecanethiol | 2885-00-9 [chemicalbook.com]

- 5. This compound, 96% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. This compound, 96% | Fisher Scientific [fishersci.ca]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. pennwest.edu [pennwest.edu]

- 12. byjus.com [byjus.com]

- 13. diva-portal.org [diva-portal.org]

The Intricate Dance of Self-Assembly: A Technical Guide to 1-Octadecanethiol Monolayers on Gold Surfaces

For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount. Self-assembled monolayers (SAMs) of alkanethiols on gold have emerged as a cornerstone technology for creating well-defined organic surfaces. This technical guide delves into the core mechanism of 1-octadecanethiol (ODT) self-assembly on gold, providing a detailed overview of the process, quantitative data, and the experimental protocols necessary for its characterization.

The spontaneous formation of a highly ordered monolayer of this compound on a gold surface is a fascinating example of molecular self-organization. This process is driven by the strong affinity of the sulfur headgroup for gold and the van der Waals interactions between the long alkyl chains. The resulting SAMs are densely packed, oriented, and can dramatically alter the properties of the gold surface, making them invaluable in applications ranging from biosensing and drug delivery to molecular electronics.

The Two-Step Self-Assembly Mechanism

The formation of an ODT SAM on a Au(111) surface is generally understood to occur in a two-step process. Initially, the ODT molecules physisorb onto the gold surface in a disordered, "lying-down" phase. In this state, the alkyl chains are oriented parallel to the substrate. As the surface coverage increases, a phase transition occurs, leading to a densely packed, "standing-up" phase where the alkyl chains are tilted at a specific angle with respect to the surface normal to maximize van der Waals interactions.[1][2] This transition is a critical step in the formation of a stable and well-ordered monolayer.

The initial adsorption is a rapid process, with a significant portion of the monolayer forming within the first few minutes of immersion in a thiol solution.[3] This is followed by a much slower reorganization and defect-healing process that can take several hours to reach thermodynamic equilibrium.[3] This slower phase involves the removal of contaminants, the healing of domain boundaries, and the formation of a highly crystalline structure.

Quantitative Analysis of ODT SAMs

The properties of ODT SAMs have been extensively studied using a variety of surface-sensitive techniques. The following tables summarize key quantitative data extracted from the literature.

| Parameter | Value | Technique(s) | Reference(s) |

| Binding Energy (S 2p) | ~162 eV | X-ray Photoelectron Spectroscopy (XPS) | [4][5] |

| Monolayer Thickness | ~2.1 - 2.4 nm | Ellipsometry, Atomic Force Microscopy (AFM) | [1][3] |

| Water Contact Angle | 105° - 115° | Contact Angle Goniometry | [3][6] |

| Alkyl Chain Tilt Angle | ~30° from surface normal | Infrared Reflection-Absorption Spectroscopy (IRRAS), Near-Edge X-ray Absorption Fine Structure (NEXAFS) | [7][8] |

| Phase | Lattice | Periodicity | Reference(s) |

| Lying-Down (Striped) Phase | (p x √3) | Dependent on chain length | |

| Standing-Up (Dense) Phase | (√3 x √3)R30° | ~0.5 nm | [9][10] |

| c(4x2) Superlattice | c(4x2) | ~0.8 nm x ~0.5 nm | [11][12] |

Experimental Protocols

Reproducible formation and characterization of high-quality ODT SAMs require meticulous experimental procedures. Below are detailed methodologies for key experiments.

Gold Substrate Preparation

A clean and smooth gold surface is crucial for the formation of a well-ordered SAM.

References

- 1. agilent.com [agilent.com]

- 2. Self-assembled monolayers of alkanethiols on Au(111): surface structures, defects and dynamics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. DSpace [dr.lib.iastate.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 8. if.tugraz.at [if.tugraz.at]

- 9. Time-dependent organization and wettability of decanethiol self-assembled monolayer on Au(111) investigated with STM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide: Adsorption Kinetics of 1-Octadecanethiol on Silver Substrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the adsorption kinetics of 1-octadecanethiol (ODT) on silver substrates, a critical process in the formation of self-assembled monolayers (SAMs). The controlled formation of these organic thin films is paramount in various fields, including drug delivery, biosensing, and medical device coatings, where surface properties dictate performance and biocompatibility. This document synthesizes available data on the kinetics of ODT SAM formation, details relevant experimental protocols, and presents visual representations of the underlying processes.

Core Concepts in Adsorption Kinetics

The formation of a this compound self-assembled monolayer on a silver surface is a spontaneous process driven by the strong affinity of the sulfur headgroup for the silver substrate. The kinetics of this process, which describe the rate at which the monolayer forms, are influenced by several factors including the concentration of the thiol solution, the temperature, the solvent, and the cleanliness of the silver surface.

The adsorption process is often described by the Langmuir adsorption model, which assumes that adsorption takes place at specific localized sites on the surface and that the adsorption energy is constant and independent of surface coverage. The rate of surface coverage (θ) can be expressed by the following equation:

dθ/dt = k_a * C * (1-θ) - k_d * θ

where:

-

θ is the fractional surface coverage

-

t is time

-

k_a is the adsorption rate constant

-

C is the concentration of the thiol in solution

-

k_d is the desorption rate constant

Quantitative Data Summary

Although specific kinetic parameters for the this compound on silver system are not widely published, the following table summarizes key temporal observations from the literature. These findings provide a general understanding of the timescale of SAM formation.

| Parameter | Observation | Conditions | Source |

| Time to Monolayer Formation | Negligible difference in layer quality for adsorption times beyond 1 hour. | Systematic variation of adsorption time from 30 seconds to 24 hours. | [1] |

| Rapid Formation | A closely packed monolayer can be formed in as little as 1 minute. | Ultrasonic bathing in ODT solution. |

It is important to note that these values are highly dependent on the experimental conditions, including the preparation of the silver substrate and the concentration of the octadecanethiol solution.

Experimental Protocols

The following sections detail the methodologies for preparing the necessary components and for conducting key experiments to study the adsorption kinetics of this compound on silver substrates.

Preparation of Silver Substrates

A clean and smooth silver surface is crucial for the formation of a well-ordered SAM. A common method for preparing silver substrates in a laboratory setting is through the use of the Tollen's test to create a silver mirror on a glass slide.

Materials:

-

Clean microscope slides

-

0.5 M glucose solution

-

Active silver ion solution (Tollen's reagent)

-

Deionized water

-

Ethanol

Procedure:

-

Place a clean microscope slide in a petri dish.

-

Add 4 large drops of a 0.5 M glucose solution onto the microscope slide.[2][3]

-

Add 12 large drops of an active silver ion solution to the slide.[2][3]

-

Allow the reaction to proceed for several minutes until a silver mirror forms on the slide.[2][3]

-

Carefully wash off the precipitate with deionized water to reveal the silver mirror.[2][3]

-

Rinse the slide with ethanol and dry it with a stream of nitrogen or in a desiccator.

Preparation of this compound Solution

A dilute solution of this compound in a suitable solvent is required for the self-assembly process.

Materials:

-

This compound (ODT)

-

Absolute ethanol (or other suitable solvent)

Procedure:

-

Prepare a 1 mM solution of this compound in absolute ethanol.

-

Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.[4]

Formation of the Self-Assembled Monolayer

The formation of the SAM is achieved by exposing the clean silver substrate to the ODT solution.

Procedure:

-

Immerse the clean, dry silver substrate completely in the 1 mM ODT solution.[4]

-

Allow the self-assembly to proceed for a desired amount of time (e.g., 1-24 hours). For kinetic studies, this time will be varied.

-

Remove the substrate from the solution and rinse it thoroughly with absolute ethanol to remove any non-chemisorbed (physisorbed) molecules.[4]

-

For a more rigorous cleaning, the substrate can be sonicated for 1-2 minutes in fresh ethanol.[4]

-

Dry the SAM-coated substrate under a stream of dry nitrogen.[4]

Characterization Techniques

Several surface-sensitive techniques can be employed to monitor the kinetics of SAM formation in-situ or ex-situ.

3.4.1. Atomic Force Microscopy (AFM)

AFM is a powerful technique for visualizing the surface morphology of the SAM as it forms over time.

Protocol:

-

Instrument Setup: Use an AFM system on a vibration isolation table. For high-resolution imaging in air, silicon nitride or silicon probes with a sharp tip (nominal radius < 10 nm) are recommended.[4]

-

Imaging: Samples are taken at different immersion times in the ODT solution, rinsed, and dried before imaging. Tapping mode is often used to minimize damage to the soft organic layer. The evolution of surface coverage and the formation of ordered domains can be observed.

3.4.2. X-ray Photoelectron Spectroscopy (XPS)

XPS can be used to determine the elemental composition and chemical state of the surface, providing information on the surface coverage of the thiol.

Protocol:

-

A series of samples with varying immersion times are prepared.

-

The samples are introduced into the ultra-high vacuum chamber of the XPS instrument.

-

By monitoring the intensity of the S 2p and Ag 3d peaks, the relative surface coverage of the octadecanethiol can be determined as a function of time.

3.4.3. Quartz Crystal Microbalance (QCM)

QCM is a highly sensitive mass-sensing technique that can monitor the adsorption process in real-time.

Protocol:

-

A silver-coated QCM crystal is used as the substrate.

-

The crystal is mounted in a flow cell, and a baseline frequency is established with the solvent.

-

The ODT solution is then introduced into the cell, and the change in resonant frequency of the crystal is monitored over time.

-

The decrease in frequency is proportional to the mass of the adsorbed ODT molecules, allowing for the calculation of surface coverage as a function of time.

3.4.4. Surface Plasmon Resonance (SPR)

SPR is an optical technique that can monitor the change in the refractive index at the metal surface as the SAM forms.

Protocol:

-

A thin silver film on a glass prism is used as the SPR substrate.

-

The change in the angle of minimum reflectivity is monitored as the ODT solution is flowed over the silver surface.

-

This change is related to the thickness and refractive index of the adsorbed layer, providing real-time information on the kinetics of SAM formation.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the adsorption of this compound on silver.

Caption: Adsorption-desorption equilibrium of this compound on a silver surface leading to a self-assembled monolayer.

Caption: General experimental workflow for studying the adsorption kinetics of this compound on silver.

Caption: Schematic of the Langmuir adsorption model for this compound on a silver surface.

Conclusion

The formation of this compound self-assembled monolayers on silver is a rapid process, with a stable monolayer forming within an hour under standard conditions. While specific quantitative kinetic data remains elusive in publicly available literature, the experimental protocols and characterization techniques outlined in this guide provide a robust framework for researchers to investigate the adsorption kinetics in their own laboratories. Understanding and controlling the rate of SAM formation is a critical step in the development of advanced materials and devices for a wide range of scientific and biomedical applications. Further research is needed to quantify the rate constants and activation energy for this important system, which will enable more precise control over the fabrication of these vital surface coatings.

References

An In-depth Technical Guide to the Formation of 1-Octadecanethiol Self-Assembled Monolayers (SAMs)

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the formation of 1-octadecanethiol (ODT) self-assembled monolayers (SAMs). ODT SAMs are highly ordered molecular assemblies that spontaneously form on various substrates, offering a versatile platform for controlling surface properties at the nanoscale. Their applications are widespread, ranging from surface passivation and corrosion inhibition to serving as foundational layers in biosensors and drug delivery systems.[1][2][3] This document details the common fabrication techniques, critical experimental parameters, and characterization data associated with ODT SAMs.

Core Principles of this compound SAM Formation

The formation of an ODT SAM is a spontaneous process driven by the strong affinity of the sulfur headgroup of the thiol for certain metal and semiconductor surfaces.[3][4][5] The process can be broadly understood in two key stages:

-

Chemisorption: The thiol headgroup (-SH) of the this compound molecule covalently bonds to the substrate surface. For instance, on gold surfaces, a strong gold-thiolate bond is formed.[4][5]

-

Self-Assembly and Organization: Following the initial chemisorption, the long alkyl chains (C18) of the ODT molecules align and pack closely together due to van der Waals interactions.[3][5] This cooperative process leads to a highly ordered, quasi-crystalline monolayer.

The final structure and quality of the SAM are influenced by several factors, including the cleanliness of the substrate, the choice of solvent, the concentration of the ODT solution, the immersion time, and the temperature.[5][6]

Experimental Protocols for SAM Formation

There are two primary methods for the deposition of ODT SAMs: solution-phase deposition and vapor-phase deposition.[1][2]

This is the most common and straightforward method for preparing ODT SAMs.[5][7] It involves the immersion of a substrate into a dilute solution of ODT.

Detailed Experimental Protocol (for Gold Substrates):

-

Substrate Preparation:

-

Clean the gold substrate thoroughly. A common procedure involves cleaning with a "piranha" solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution is advised when handling piranha solution as it is highly corrosive and reactive. [8]

-

Rinse the substrate copiously with deionized water and then with ethanol.[1]

-

-

Thiol Solution Preparation:

-

Self-Assembly Process:

-

Immerse the cleaned gold substrate into the ODT solution in a clean, sealed container.[8] To minimize oxidation, the headspace of the container can be purged with an inert gas like nitrogen.[8]

-

Allow the self-assembly to proceed for a sufficient duration. While adsorption is rapid, achieving a highly ordered monolayer often requires longer immersion times, typically 24-48 hours.[5][8]

-

-

Post-Deposition Rinsing:

-

After the desired immersion time, remove the substrate from the solution.

-

Rinse the substrate thoroughly with fresh solvent (ethanol) to remove any non-covalently bonded (physisorbed) molecules.[1]

-

Sonicating the sample in fresh solvent for a few minutes can further aid in removing physisorbed molecules.[8]

-

Finally, dry the SAM-coated substrate with a stream of dry nitrogen.[8]

-

Vapor-phase deposition is performed in a high-vacuum or ultra-high-vacuum (UHV) environment and can lead to the formation of more densely packed and highly ordered SAMs.[1][2] This method offers greater control over the deposition environment and eliminates solvent-related effects.[1]

Detailed Experimental Protocol (for GaAs Substrates):

-

Substrate Preparation:

-

The native oxide layer on the GaAs substrate is typically removed in-situ using methods like atomic hydrogen cleaning within the UHV chamber.[1]

-

-

Deposition Process:

-

The UHV chamber is backfilled with ODT vapor to a specific pressure.

-

The substrate is exposed to the ODT vapor for a controlled period. The total exposure is a function of the ODT partial pressure and the exposure time.[1]

-

-

Post-Deposition Treatment:

-

Following deposition, the substrate is typically rinsed with a suitable solvent (e.g., ethanol) to remove any physisorbed molecules and then dried with nitrogen.[1]

-

Quantitative Data on this compound SAMs

The quality and properties of ODT SAMs are often quantified using various surface analysis techniques. The following tables summarize key quantitative data reported in the literature.

| Substrate | Deposition Method | Solvent | Concentration (mM) | Immersion Time (hours) | Water Contact Angle (°) | Ellipsometric Thickness (Å) | Reference |

| GaAs (100) | Solution | Ethanol | dilute millimolar | - | 100 | - | [1][2] |

| GaAs (100) | Vapor | - | - | - | 102 | - | [1][2] |

| Au(111) | Solution | Ethanol | 1 | 12 (at 50°C) | - | - | [6] |

| Au(111) | Solution | DMF | 1 | 12 (at 50°C) | - | - | [6] |

| Au(111) | Solution | Toluene | 1 | 12 (at 50°C) | - | - | [6] |

| Au(111) | Solution | Decane | 1 | 12 (at 50°C) | - | - | [6] |

| Gold | - | - | - | - | 102 | - | [9][10][11] |

| InAs(100) | Solution | Isopropanol | 1 | - | - | - | [12] |

Note: "-" indicates data not specified in the cited source.

Visualizing the Process: Diagrams and Workflows

To further elucidate the formation of ODT SAMs, the following diagrams, generated using Graphviz (DOT language), illustrate the core concepts and experimental workflows.

Caption: Mechanism of this compound SAM formation.

Caption: Workflow for solution-phase deposition of ODT SAMs.

Caption: Workflow for vapor-phase deposition of ODT SAMs.

Conclusion

The formation of this compound self-assembled monolayers is a robust and highly adaptable method for surface functionalization. By carefully controlling the experimental conditions, researchers can create well-defined, hydrophobic surfaces suitable for a multitude of applications in materials science, biotechnology, and drug development. This guide provides the foundational knowledge and practical protocols necessary for the successful fabrication and characterization of high-quality ODT SAMs.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 4. academic.oup.com [academic.oup.com]

- 5. if.tugraz.at [if.tugraz.at]

- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 7. ossila.com [ossila.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Octadecanethiol | 2885-00-9 [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. This compound purum, = 95.0 GC 2885-00-9 [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

Unraveling the Architecture of 1-Octadecanethiol Self-Assembled Monolayers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Self-assembled monolayers (SAMs) of 1-octadecanethiol (ODT) represent a cornerstone in surface science, offering a robust and versatile platform for tailoring interfacial properties. Their well-defined structure and ease of preparation have made them indispensable in fields ranging from biosensing and molecular electronics to corrosion inhibition and drug delivery. This technical guide provides an in-depth analysis of the molecular orientation of ODT in SAMs, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying principles and workflows.

Molecular Orientation: A Quantitative Perspective

The remarkable properties of ODT SAMs are intrinsically linked to the collective orientation and packing of the constituent molecules. This orientation is typically characterized by the tilt angle (α) of the alkyl chains with respect to the surface normal. A variety of surface-sensitive techniques have been employed to elucidate this critical parameter, yielding a consistent picture of a well-ordered, quasi-crystalline assembly.

| Parameter | Substrate | Value | Experimental Technique |

| Alkyl Chain Tilt Angle (α) | Au(111) | ~30° | X-ray Diffraction, Infrared Spectroscopy |

| Pt | More perpendicular than on Au | Sum Frequency Generation Spectroscopy[1] | |

| Sulfur Binding Site | Au(111) | Hollow site of the Au lattice | X-ray Photoelectron Spectroscopy[2][3] |

| S(2p) Binding Energy | Au(111) | ~162 eV | X-ray Photoelectron Spectroscopy[2][3] |

| C(1s) Binding Energy (Alkyl Chain) | Au(111) | ~285.1 eV | X-ray Photoelectron Spectroscopy[3] |

| Surface Coverage | Pt(111) | Higher than on Pt(200) | Atom Probe Tomography[4] |

Note: The tilt angle of approximately 30° on gold substrates is a consequence of the interplay between the strong sulfur-gold bond, which dictates the packing density of the headgroups, and the van der Waals interactions between the long alkyl chains, which favor a close-packed arrangement.

Visualizing the Structure and Workflow

To better understand the concepts and processes involved in the study of ODT SAMs, the following diagrams, generated using Graphviz, illustrate the molecular orientation and a typical experimental workflow.

Caption: Molecular orientation of this compound on a substrate.

Caption: General experimental workflow for SAM preparation and analysis.

Experimental Protocols

The successful formation of high-quality ODT SAMs is contingent upon meticulous experimental procedures. The following sections detail the methodologies for key experiments.

Preparation of this compound Self-Assembled Monolayers

A widely adopted protocol for the formation of ODT SAMs on gold surfaces involves the immersion of a clean gold substrate into a dilute solution of the thiol.

1. Substrate Preparation:

-

Gold-coated substrates, often with a titanium or chromium adhesion layer, are commonly used.

-

Thorough cleaning of the substrate is critical to remove organic contaminants and ensure a pristine surface for monolayer formation. A common and effective method is the use of a "Piranha" solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling Piranha solution as it is a powerful oxidizing agent and reacts violently with organic materials.

2. SAM Formation:

-

A dilute solution of this compound is prepared, typically in the millimolar range, using a high-purity solvent such as ethanol.[4][5]

-

The cleaned gold substrate is immersed in the thiol solution. To minimize oxidation and contamination, this process should be carried out in a clean environment, and the container should be sealed to reduce headspace.

-

The immersion time can vary, but a period of 24 to 48 hours is generally sufficient to achieve a well-ordered, densely packed monolayer.[5]

3. Post-Formation Processing:

-

Following immersion, the substrate is thoroughly rinsed with fresh solvent (e.g., ethanol and tetrahydrofuran) to remove any non-chemisorbed molecules.[5]

-

The rinsed substrate is then dried using a stream of dry, inert gas such as nitrogen.

Characterization Techniques

A suite of surface-sensitive analytical techniques is employed to characterize the structure, composition, and orientation of ODT SAMs.

1. X-ray Photoelectron Spectroscopy (XPS):

-

Principle: XPS provides quantitative elemental and chemical state information of the surface. By analyzing the binding energies of core-level electrons, one can confirm the presence of sulfur and carbon and probe the nature of the sulfur-gold bond.[2][3]

-

Methodology:

-

High-resolution XPS spectra are acquired using a monochromatic X-ray source (e.g., Al Kα).[3]

-

The binding energy scale is typically calibrated to the Au 4f7/2 peak at 84.0 eV.[3]

-

Spectra are recorded for the S 2p and C 1s regions to determine the chemical states and relative abundances of these elements.

-

2. Sum Frequency Generation (SFG) Vibrational Spectroscopy:

-

Principle: SFG is a second-order nonlinear optical technique that is inherently surface-specific. It provides vibrational spectra of molecules at an interface, allowing for the determination of molecular orientation and order.[1][5][6]

-

Methodology:

-